molecular formula C60H66N12O14 B12774232 Streptonigrin dimer CAS No. 99533-81-0

Streptonigrin dimer

Cat. No.: B12774232
CAS No.: 99533-81-0
M. Wt: 1179.2 g/mol
InChI Key: NDTGMUVNTAUSIR-UHFFFAOYSA-N
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Description

Streptonigrin dimer is a derivative of streptonigrin, a potent tetracyclic aminoquinoline-5,8-dione antitumor antibiotic. Streptonigrin was first isolated from the bacterium Streptomyces flocculus in 1959. The compound has garnered significant interest due to its broad-spectrum anticancer activity and its ability to bind irreversibly to DNA in the presence of certain metal cations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of streptonigrin dimer involves complex multi-step processes. One of the key steps in the synthesis is the formation of a pentasubstituted pyridine fragment using ring-closing metathesis. This method has been optimized to achieve high yields and involves the use of ethyl glyoxalate as a starting material . The synthesis typically requires 14 linear steps and results in an overall yield of 11% .

Industrial Production Methods

Industrial production of this compound is not widely reported, likely due to the compound’s complexity and the need for precise reaction conditions. the synthesis methods developed in academic research can be adapted for larger-scale production with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions

Streptonigrin dimer undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The amino and hydroxyl groups in the molecule can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which retain the core structure of streptonigrin.

Scientific Research Applications

Streptonigrin dimer has several scientific research applications:

    Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: The compound’s ability to bind to DNA makes it a valuable tool for studying DNA interactions and damage.

    Medicine: this compound’s anticancer properties are of significant interest for developing new cancer therapies.

    Industry: While not widely used in industry, the compound’s unique properties make it a potential candidate for developing new pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Streptonigrin dimer is unique due to its specific binding mechanism involving metal cations and its ability to promote heterochromatin formation at low concentrations . This property distinguishes it from other similar compounds and highlights its potential for epigenetic cancer therapy.

Properties

CAS No.

99533-81-0

Molecular Formula

C60H66N12O14

Molecular Weight

1179.2 g/mol

IUPAC Name

5-amino-N-[3-[4-[3-[[5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carbonyl]amino]propylamino]butylamino]propyl]-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxamide

InChI

InChI=1S/C60H66N12O14/c1-27-37(29-15-19-35(81-3)55(83-5)49(29)73)39(61)47(33-17-13-31-45(69-33)53(77)41(63)57(85-7)51(31)75)71-43(27)59(79)67-25-11-23-65-21-9-10-22-66-24-12-26-68-60(80)44-28(2)38(30-16-20-36(82-4)56(84-6)50(30)74)40(62)48(72-44)34-18-14-32-46(70-34)54(78)42(64)58(86-8)52(32)76/h13-20,65-66,73-74H,9-12,21-26,61-64H2,1-8H3,(H,67,79)(H,68,80)

InChI Key

NDTGMUVNTAUSIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C(=O)NCCCNCCCCNCCCNC(=O)C2=NC(=C(C(=C2C)C3=C(C(=C(C=C3)OC)OC)O)N)C4=NC5=C(C=C4)C(=O)C(=C(C5=O)N)OC)C6=NC7=C(C=C6)C(=O)C(=C(C7=O)N)OC)N)C8=C(C(=C(C=C8)OC)OC)O

Origin of Product

United States

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